![molecular formula C15H18ClNO2S B2868942 5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole CAS No. 551931-37-4](/img/structure/B2868942.png)
5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 2-tert-butyl-4-methoxyphenol , which is a type of phenol. Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. For example, 2-tert-butyl-4-methoxyphenol has a melting point of 48 - 63 °C, a boiling point of 263 °C, and a vapor pressure of 1.33 hPa at 105 °C .Wissenschaftliche Forschungsanwendungen
Excited-State Intramolecular Proton Transfer (ESIPT) Applications
- The thiazolo[5,4-d]thiazole moiety, similar to the core structure of the compound , has been used to develop materials that exhibit reversible excited-state intramolecular proton transfer (ESIPT). This feature allows for the tuning of emission colors in white organic light-emitting diodes (WOLEDs), demonstrating the potential of such compounds in advanced display and lighting technologies (Zhang et al., 2016).
Antimicrobial Applications
- Compounds with the thiazole ring have shown potential as antimicrobial agents. For example, derivatives synthesized from Mannich bases of thiazole compounds demonstrated moderate activity against pathogenic strains such as Escherichia coli and Salmonella typhi, indicating the relevance of thiazole-containing compounds in developing new antimicrobials (Sah et al., 2014).
Schiff Base Ligands and Antimicrobial Activity
- Schiff base ligands derived from thiazole compounds have been synthesized and tested for their antimicrobial activity. These compounds showed moderate efficacy against bacteria and fungi, underscoring the potential of thiazole and methoxyphenol derivatives in pharmacology and as bioactive agents (Vinusha et al., 2015).
Structural Characterization and Biological Activity
- Research on structurally similar compounds, including those with thiazole rings, has focused on elucidating their crystal structures and evaluating their biological activities. Such studies contribute to a better understanding of the relationship between structure and activity, which is crucial for the design of new materials and drugs (Huang et al., 2011).
Antioxidant and Antimicrobial Studies
- Derivatives of 1,3,4-thiadiazole, a closely related compound, have been designed, synthesized, and evaluated for their antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. These studies highlight the versatile applications of thiazole derivatives in medicinal chemistry and their potential as therapeutic agents (Ameen & Qasir, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(2-tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-15(2,3)12-7-10(18-4)5-6-13(12)19-9-11-8-17-14(16)20-11/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYXMQRCGEEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)
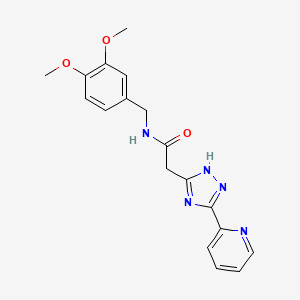
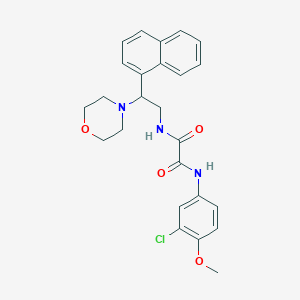
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2868870.png)
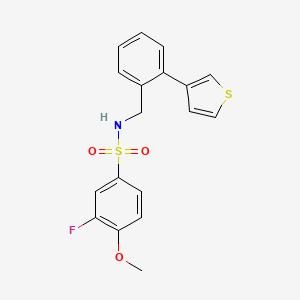

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2868874.png)
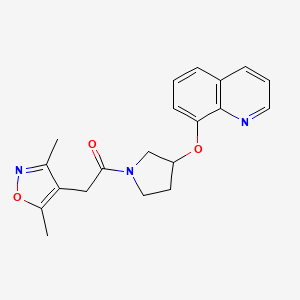
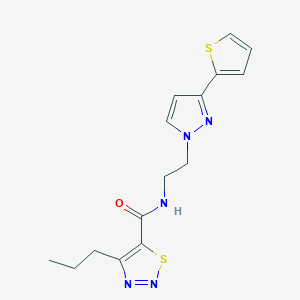

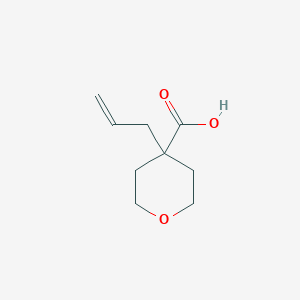
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2868881.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B2868882.png)